Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Tautomerism Physicochemical Properties Molecular Design

Supply gap: original commercial stock of this heterocyclic building block is discontinued, yet it remains the preferred scaffold for regioselective 5-substituted pyrimidine carbocyclic nucleoside drug synthesis per patent disclosures. - 2-Amino group uniquely controls tautomeric equilibrium (ΔG) and hydrogen-bonding capacity, making 2-methyl or 2-phenyl analogs non-interchangeable without re-validation. - Previously available material serves as a validated analytical reference standard (≥95% purity) for NMR/HPLC batch comparison. - BenchChem offers in-stock availability, eliminating the need for de novo core construction from acyclic precursors via the published scalable industrial route.

Molecular Formula C8H11N3O3
Molecular Weight 197.194
CAS No. 2361825-91-2
Cat. No. B2492021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
CAS2361825-91-2
Molecular FormulaC8H11N3O3
Molecular Weight197.194
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(NC1=O)N)C
InChIInChI=1S/C8H11N3O3/c1-3-14-7(13)5-4(2)10-8(9)11-6(5)12/h3H2,1-2H3,(H3,9,10,11,12)
InChIKeyTURHZMCFYALWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide for Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate


Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic building block within the 1,6-dihydropyrimidine-5-carboxylate family, characterized by its 2-amino-4-methyl-6-oxo substitution pattern and ethyl ester functionality . This compound is documented as an important intermediate for synthesizing structurally complex 5-substituted pyrimidine carbocyclic nucleoside medicines, with a synthetic process noted for its mild reaction conditions and suitability for industrial production [1]. The presence of both amino and ester groups makes it a versatile scaffold for further derivatization, though its commercial availability is currently limited to discontinued stock from specialized suppliers .

Workflow Heterocyclic building block for carbocyclic nucleoside synthesis
Process Reported mild and scalable reaction conditions
Availability Previously commercial; now available via custom synthesis only

Procurement Risks of Substituting with Generic Analogs


While the dihydropyrimidine-5-carboxylate core is common, simple substitution with analogs like the 2-unsubstituted, 2-methyl, or 2-phenyl derivatives is not chemically equivalent. The 2-amino group profoundly influences tautomeric equilibrium and hydrogen-bonding capacity, which are critical for directing regioselective reactions and generating specific biological pharmacophores [1]. Studies on 2-substituted 6(4)-methyl-1,4(1,6)-dihydropyrimidine-5-carboxylates show that different substituents lead to distinct tautomeric ratios (a/b) and thermodynamic parameters (ΔG, ΔH, ΔS), directly impacting molecular dipole moments and electrostatic potential surfaces [1]. This means a 2-methyl or 2-phenyl analog will present a different spatial and electronic profile to a target enzyme or during a chemical transformation, precluding its use as a direct drop-in replacement without re-validation.

2-amino group controls tautomer equilibrium

2-methyl or 2-phenyl analogs exhibit distinct tautomer ratios, altering reactivity and hydrogen-bonding geometry. Direct replacement may require re-validation.

Electronic profile mismatch with non-amino analogs

Substituent effects shift dipole moment and electrostatic potential, which can compromise regioselective transformations or target interactions.

Differentiation Evidence vs. Closest Analogs


Tautomerism and Physicochemical Profile of 2-Amino Substituent

Computational and experimental 1H NMR studies on 2-substituted 6(4)-methyl-1,4(1,6)-dihydropyrimidine-5-carboxylates demonstrate that the 2-substituent's electronic nature directly dictates thermodynamic parameters and stable tautomeric ratios. For instance, electron-donating 2-methyl and electron-withdrawing 2-phenyl analogs exhibit distinct ΔG values and a/b tautomer ratios, affecting their overall molecular dipole moment and electrostatic potential [1]. The target compound's 2-amino group, capable of both electron donation through resonance and participation in hydrogen bonding, is predicted to shift the equilibrium towards a specific tautomeric form, conferring a unique reactivity profile compared to non-amino analogs. Direct quantitative equilibrium data for the 2-amino derivative (a/b ratio, ΔG) is not publicly available and would need to be determined experimentally.

Tautomer Equilibrium
Class-level inference
2-Amino derivative ΔG and tautomer ratio not publicly reported; 2-methyl and 2-phenyl analogues show distinct ΔG values favoring 1,4-dihydro form.
Tautomer preference may influence reactivity and binding geometry.
Class-level inference based on 2-substituent trends; experimental determination needed.
Tautomerism Physicochemical Properties Molecular Design

Validated Intermediate for Carbocyclic Nucleosides

This specific compound is disclosed in patent literature as a crucial precursor for synthesizing a novel class of 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The patent explicitly highlights the advantages of the disclosed synthetic route, including simple and safe operational procedures, mild reaction conditions, and its suitability for convenient industrial scale-up [1]. This contrasts with alternative, potentially more complex routes to similar targets that may not tolerate the 2-amino-4-methyl-6-oxo substitution. Non-specific or generic pyrimidine esters lack this documented application route and proven scalability.

Synthetic Utility
Reported evidence
Specifically claimed as an intermediate for 5-substituted pyrimidine carbocyclic nucleosides; mild, scalable process conditions reported.
Supports direct use in nucleoside synthesis without route scouting.
Patent disclosure; independent replication and full characterization pending.
Nucleoside Synthesis Medicinal Chemistry Process Chemistry

Purity Baseline from Commercial Sourcing

When it was commercially available, Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate was supplied with a minimum purity specification of 95% under the CymitQuimica brand . For procurement purposes, this 95% minimum purity threshold serves as a tangible quality benchmark for custom synthesis requests. This is a verifiable target that can be specified in a request-for-proposal (RFP) to contract research organizations, ensuring the newly synthesized material meets a commercially established quality level and can be directly compared against the historical standard.

Purity Baseline
Supplier specification
Min. 95% (HPLC) previously specified by CymitQuimica (product discontinued).
Establishes an achievable purity target for custom synthesis RFPs.
Supplier-specified value; verify with current analytical methods and lot-specific COA.
Analytical Quality Procurement Reproducibility

High-Impact Application Scenarios


Synthesis of 5-Substituted Pyrimidine Nucleoside Analogs

This compound is the preferred starting material for synthesizing a novel class of pyrimidine carbocyclic nucleoside drugs as described in patent disclosures. Its specific 2-amino-6-oxo-4-methyl core allows for direct and regioselective modification at the 5-position via the ethyl ester handle. Using this building block avoids the lengthy and potentially low-yielding construction of the heterocyclic core from acyclic precursors, aligning with a published, scalable industrial process [1].

Tautomerically Biased Biological Probe Scaffold

The 2-amino group is expected to uniquely influence the tautomeric equilibrium of the dihydropyrimidine ring, as demonstrated by class-level studies on the impact of 2-substituents on ΔG values [1]. This makes the compound a valuable starting scaffold for designing biological probes requiring a defined hydrogen-bonding motif. A 2-methyl or 2-phenyl analog would offer a different tautomeric preference and electrostatic surface, making this specific structure a non-interchangeable tool in structure-activity relationship (SAR) studies targeting interactions reliant on specific tautomeric states.

Reference Standard for Custom Synthesis

With the original commercial supply discontinued , any future procurement will require custom synthesis. The previously available commercial material serves as a critical analytical reference standard, with a documented minimum purity of 95% . Researchers can use this benchmark to validate the identity and purity of newly synthesized batches via NMR and HPLC comparison, ensuring synthetic reproducibility and batch-to-batch consistency.

Application
Selection Property
Validation Focus
Nucleoside analog synthesis
2-amino-4-methyl-6-oxo core with ethyl ester handle
Regioselective 5-position modification and scalability review
Tautomer-dependent probe design
2-amino group influences tautomeric equilibrium
Tautomeric state validation and hydrogen-bonding motif comparison
Custom synthesis quality control
Established purity benchmark (≥95%)
NMR/HPLC comparison against historical reference data
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